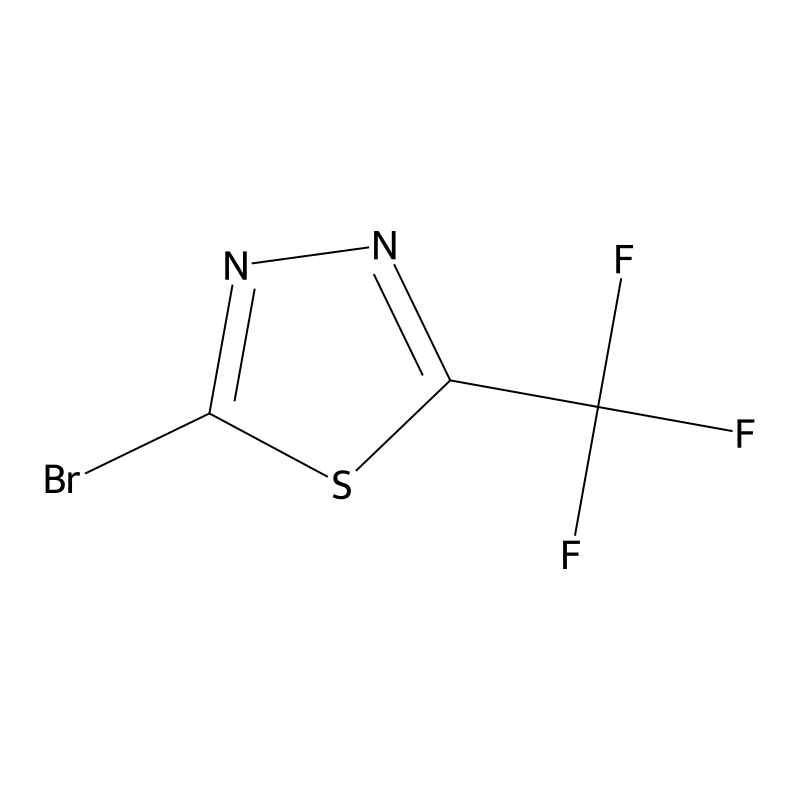

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Medicinal Chemistry:

The presence of a reactive bromine atom and a trifluoromethyl group makes 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole an attractive building block for medicinal chemists. The bromine atom allows for further functionalization through various coupling reactions, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of potential drug candidates. Studies have explored its application in the synthesis of novel heterocyclic compounds with potential biological activities, such as anticonvulsant and antitumor properties.

Investigation in Material Science:

Research has investigated the potential of 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole as a building block in the development of functional materials. Its unique combination of aromatic character, electron-withdrawing substituents, and a bromine atom makes it a versatile candidate for the design of materials with specific properties, such as flame retardancy and optoelectronic applications [].

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is an organic compound characterized by a bromine atom, a trifluoromethyl group, and a thiadiazole ring. This compound has garnered interest in various fields due to its unique structural features, which contribute to its chemical reactivity and potential biological activities. The molecular formula of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is C3BrF3N2S, and it is classified under the thiadiazole derivatives.

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The thiadiazole ring can undergo redox reactions, which may modify its properties and reactivity.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex molecular structures .

The synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves several steps:

- Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Bromine Atom: Bromination can be accomplished using bromine or other brominating agents under controlled conditions.

- Attachment of the Trifluoromethyl Group: This can be achieved via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

- Phenoxy Group Addition: If applicable, this step involves nucleophilic aromatic substitution to introduce a phenoxy group .

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for potential antimicrobial and anticancer properties.

- Medicine: Explored in drug development due to its trifluoromethyl group which may enhance pharmacokinetic properties.

- Industry: Used in developing new materials with improved thermal stability and resistance to degradation .

While specific interaction studies on 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole are scarce, its structural features suggest potential interactions with various biological targets. Compounds with similar trifluoromethyl groups often show enhanced interactions with enzymes and receptors due to their unique electronic properties. Further investigation is necessary to elucidate the specific interactions and mechanisms involved .

Several compounds share structural similarities with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Contains a pyridine ring | Exhibits different reactivity due to nitrogen atom |

| 2-Bromo-5-(trifluoromethyl)phenol | Contains a phenolic hydroxyl group | Potentially different biological activity |

| 2-Bromo-5-(trifluoromethyl)benzene | Contains a benzene ring | Different electronic properties compared to thiadiazole |

Uniqueness

The uniqueness of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole lies in the combination of the trifluoromethyl group and the thiadiazole ring. This configuration imparts distinct chemical and biological properties that may not be present in similar compounds. Its potential for diverse applications in medicinal chemistry and materials science further emphasizes its significance .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant